molecular formula C9H12ClN B1591267 1-(2-Chlorophenyl)-N-methylethanamine CAS No. 51586-22-2

1-(2-Chlorophenyl)-N-methylethanamine

Cat. No.: B1591267
CAS No.: 51586-22-2
M. Wt: 169.65 g/mol
InChI Key: UEVNECVWVMFIRG-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-methylethanamine is an organic compound that belongs to the class of phenethylamines. It is characterized by the presence of a chlorophenyl group attached to an ethanamine backbone. This compound is of significant interest due to its structural similarity to various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-N-methylethanamine can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with nitroethane to form 2-chloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For instance, catalytic hydrogenation of 2-chloro-β-nitrostyrene using palladium on carbon (Pd/C) as a catalyst can be employed to achieve high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-N-methylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-chlorobenzaldehyde or 2-chlorobenzophenone.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted phenethylamines.

Scientific Research Applications

1-(2-Chlorophenyl)-N-methylethanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to neurotransmitter function and receptor binding.

    Medicine: Research on its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-methylethanamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. Specific pathways involved may include the dopaminergic and serotonergic systems, which are crucial for mood regulation and cognitive function.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-2-nitropropene
  • 1-(2-Chlorophenyl)-2-aminopropane
  • 1-(2-Chlorophenyl)-N-ethylpropanamine

Uniqueness: 1-(2-Chlorophenyl)-N-methylethanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of a methyl group on the ethanamine backbone. This structural configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVNECVWVMFIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588427
Record name 1-(2-Chlorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51586-22-2
Record name 2-Chloro-N,α-dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51586-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chlorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(2-chlorophenyl)ethyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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